SynuClean-D

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SynuClean-D (SC-D) is an inhibitor of α-synuclein aggregation . It disrupts mature amyloid fibrils, prevents fibril propagation, and abolishes the degeneration of dopaminergic neurons in an animal model of Parkinson’s disease .

Synthesis Analysis

The synthesis of this compound involves the interaction of α-synuclein with the compound, which results in a reduction of the formation of aggregates and the seeded polymerization of α-synuclein . Computational analysis suggests that this compound can bind to cavities in mature α-synuclein fibrils .Molecular Structure Analysis

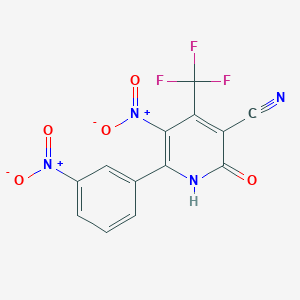

The molecular structure of this compound is represented by the formula C13H5F3N4O5 . It is a small aromatic molecule that interacts with α-synuclein .Chemical Reactions Analysis

This compound inhibits α-synuclein aggregation and disrupts mature amyloid fibrils . It reduces the formation of aggregates and the seeded polymerization of α-synuclein . It also exhibits a general fibril disaggregation activity .Physical And Chemical Properties Analysis

This compound has a molecular weight of 354.2 . It is soluble in DMSO at 83.33 mg/mL (235.26 mM) . The compound is stable and can be stored at -20°C .Scientific Research Applications

Inhibition of α-Synuclein Aggregation

SynuClean-D has been identified as a promising molecule for therapeutic intervention in Parkinson’s disease (PD). It inhibits α-synuclein aggregation, disrupts mature amyloid fibrils, and prevents degeneration of dopaminergic neurons. Notably, it has been shown to significantly reduce the in vitro aggregation of wild-type α-synuclein and its variants, A30P and H50Q. This compound also prevents fibril propagation in protein-misfolding cyclic amplification assays and decreases the number of α-synuclein inclusions in human neuroglioma cells. Computational analysis suggests this compound binds to cavities in mature α-synuclein fibrils, displaying strong fibril disaggregation activity. Its application in PD Caenorhabditis elegans models demonstrated reduced α-synuclein toxicity, improved motility, and rescued dopaminergic neurons from degeneration (Pujols et al., 2018).

This compound as a Basis for New α-Synuclein Amyloid Inhibitors

This compound served as a query compound in ligand-based virtual screening to identify new inhibitors of α-synuclein amyloid formation, relevant to PD. The screening led to the discovery of a potent α-Syn amyloid formation inhibitor, 5-(2,6-dinitro-4-(trifluoromethyl)benzyl)-1-methyl-1H-tetrazole (MeSC-04). MeSC-04 demonstrated similar behavior to this compound in thioflavin-T-monitored kinetic assays, reducing the number and size of amyloid fibrils. This work furnishes insights into the development of α-Syn amyloid inhibitors from synthetic sources, underlining the importance of this compound in advancing the field (De Luca et al., 2022).

Mechanism of Action

Target of Action

SynuClean-D (SC-D) primarily targets the α-synuclein protein . α-synuclein is a key pathogenic factor in a group of neurodegenerative diseases known as synucleinopathies, which include Parkinson’s disease (PD), dementia with Lewy bodies (DLB), and multiple system atrophy (MSA) . The protein is predominantly localized to nerve terminals and is believed to play a role in vesicle trafficking .

Mode of Action

this compound acts as an inhibitor of α-synuclein aggregation . It prevents fibril propagation, disrupts mature amyloid fibrils, and can bind to cavities in mature α-synuclein fibrils . This interaction significantly reduces the in vitro aggregation of wild-type α-synuclein and the familiar A30P and H50Q variants .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the aggregation of α-synuclein . The compound’s action results in a decrease in the number of α-synuclein inclusions in human neuroglioma cells . Additionally, lysosomal processing and integrity, important for the clearance of α-synuclein seeds, are potential therapeutic targets in the treatment of synucleinopathies .

Pharmacokinetics

It’s worth noting that the compound’s effectiveness in inhibiting α-synuclein aggregation and its potential as a therapeutic agent for parkinson’s disease have been demonstrated .

Result of Action

The action of this compound leads to significant molecular and cellular effects. It reduces the toxicity exerted by α-synuclein, decreases α-synuclein aggregation in muscle, and results in a concomitant motility recovery . Furthermore, it abolishes the degeneration of dopaminergic neurons in an animal model of Parkinson’s disease .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, α-synuclein, the target of this compound, is an intrinsically disordered protein, and its structural conformations can vary depending on environmental factors . .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

SynuClean-D interacts with α-synuclein, a protein that is known to aggregate in the brains of patients with Parkinson’s disease . It inhibits the aggregation of α-synuclein, disrupts mature amyloid fibrils, and prevents fibril propagation . The nature of these interactions involves the binding of this compound to α-synuclein, which prevents the protein from forming aggregates .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by preventing the aggregation of α-synuclein, which can lead to cell death in Parkinson’s disease . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with α-synuclein . It binds to α-synuclein, preventing it from aggregating and forming amyloid fibrils . This binding interaction disrupts the mature amyloid fibrils and prevents fibril propagation .

Temporal Effects in Laboratory Settings

Over time, this compound continues to inhibit α-synuclein aggregation, disrupt mature amyloid fibrils, and prevent fibril propagation . This indicates the product’s stability and long-term effects on cellular function observed in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to abolish the degeneration of dopaminergic neurons in an animal model of Parkinson’s disease .

Metabolic Pathways

This compound is involved in the metabolic pathways related to α-synuclein . It interacts with α-synuclein, a protein that is known to aggregate in the brains of patients with Parkinson’s disease .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with α-synuclein, which is found in various parts of the cell .

Subcellular Localization

This compound interacts with α-synuclein, which is localized in cellular organelles of most neurons . The presence of this compound affects the activity or function of α-synuclein .

properties

IUPAC Name |

5-nitro-6-(3-nitrophenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5F3N4O5/c14-13(15,16)9-8(5-17)12(21)18-10(11(9)20(24)25)6-2-1-3-7(4-6)19(22)23/h1-4H,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJRLTEJFYMZKQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C(=C(C(=O)N2)C#N)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5F3N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-Chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2773616.png)

![2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]propan-1-one](/img/structure/B2773618.png)

![(2E)-2-[(4-propan-2-ylanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2773619.png)

![Methyl 6-{[(3-methoxyphenyl)amino]carbonyl}pyridine-2-carboxylate](/img/structure/B2773620.png)

![Spiro[3.4]octan-7-amine;hydrochloride](/img/structure/B2773625.png)

![7-bromo-N-isopropylbenzo[b]oxepine-4-carboxamide](/img/structure/B2773626.png)